molecular formula C19H20ClN3O4S B2551334 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide CAS No. 921540-40-1

4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2551334
CAS No.: 921540-40-1
M. Wt: 421.9
InChI Key: GQUPAUQSVCBSIZ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity

The compound 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety and a spirocyclic system, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClN3O4S
  • Molecular Weight : 421.9 g/mol
  • IUPAC Name : 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decane-8-yl)ethyl)thiazol-2-yl)benzamide

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in bacterial DNA replication and transcription.

Enzyme Inhibition

  • Topoisomerase Inhibition :
    • Compounds with similar structures have been shown to inhibit bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and are common targets for antibacterial agents .
  • Acetylcholine Receptor Antagonism :
    • Some derivatives demonstrate acetylcholine antagonistic activity, which could be beneficial in treating conditions related to excessive cholinergic activity .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Antibacterial Activity

The compound has shown promising antibacterial properties against multiple strains of bacteria:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium.
  • Gram-negative Bacteria : Demonstrated activity against Acinetobacter baumannii, highlighting its broad-spectrum potential .

Cytotoxicity Studies

In cytotoxicity assays, the compound exhibited selective toxicity towards bacterial cells while showing minimal effects on human cell lines. This selectivity is crucial for developing safe therapeutic agents.

Case Studies

  • In Vivo Efficacy :
    • A study demonstrated that a closely related compound exhibited significant efficacy in a mouse model of infection caused by vancomycin-intermediate S. aureus, suggesting potential for clinical application in treating resistant infections .
  • Mechanistic Studies :
    • Research focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the thiazole and spirocyclic components significantly influenced antibacterial potency and selectivity .

Data Summary

Activity TypeTarget OrganismIC50 (µM)Reference
AntibacterialS. aureus0.5
AntibacterialE. faecium0.3
AntibacterialA. baumannii0.7
Acetylcholine AntagonismGuinea Pig IntestinepA 3 N

Properties

IUPAC Name

4-chloro-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-14-3-1-13(2-4-14)17(25)22-18-21-15(12-28-18)11-16(24)23-7-5-19(6-8-23)26-9-10-27-19/h1-4,12H,5-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPAUQSVCBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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